

Application Note: Strategic Synthesis of Mesosulfuron-methyl via Nitrobenzoate Intermediates

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Compound of Interest

Compound Name:	Methyl 2-cyano-4-nitrobenzoate
CAS No.:	1628431-64-0
Cat. No.:	B3107895

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Executive Summary & Structural Analysis

Mesosulfuron-methyl (CAS: 208465-21-8) is a highly potent sulfonylurea herbicide used primarily for post-emergence weed control in cereals. Its synthesis requires the precise orchestration of two complex substituents on a benzoate scaffold:

- Position 2 (Ortho): A sulfonylurea bridge [-SO₂-NH-CO-NH-Py].
- Position 4 (Para): A methanesulfonamidomethyl group [-CH₂-NH-SO₂-CH₃].

Critical Isomer Clarification

While the user query specifies **Methyl 2-cyano-4-nitrobenzoate** (CAS: 1628431-64-0), structural retrosynthesis dictates that the commercially dominant and chemically logical precursor is its isomer, Methyl 4-cyano-2-nitrobenzoate (CAS: 52449-76-0).

- Why Methyl 4-cyano-2-nitrobenzoate?

- The 4-cyano group provides the necessary carbon atom to form the 4-aminomethyl moiety via reduction, which is subsequently mesylated to form the target's 4-(methanesulfonamidomethyl) tail.
- The 2-nitro group is an excellent leaving group for nucleophilic aromatic substitution () with a thiol, allowing the introduction of the sulfur atom required for the 2-sulfonylurea bridge.
- Why not **Methyl 2-cyano-4-nitrobenzoate**?
 - Using this isomer would place the carbon-extending cyano group at the ortho position (where a sulfur is needed) and the nitro group at the para position (where a carbon extension is needed). Converting a 4-nitro group directly to a 4-aminomethyl group is synthetically inefficient compared to reducing a 4-cyano group.

This protocol focuses on the validated route using Methyl 4-cyano-2-nitrobenzoate, while noting that the principles of handling nitro-cyano-benzoates remain consistent.

Chemical Reaction Pathway

The synthesis transforms the nitro-cyano scaffold into the polysubstituted core of mesosulfuron-methyl.



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Figure 1: Synthetic pathway from the nitro-cyano benzoate precursor to Mesosulfuron-methyl. [1]

Detailed Experimental Protocols

Phase 1: Introduction of the Sulfur Moiety ()

Objective: Replace the labile 2-nitro group with a protected sulfur (benzylthio group).

- Reagents:
 - Methyl 4-cyano-2-nitrobenzoate (1.0 eq)[1]
 - Benzyl mercaptan (1.1 eq)
 - Potassium Hydroxide (KOH) (1.2 eq, 20% aq solution)
 - Solvent: DMF (Dimethylformamide)

Protocol:

- Setup: Charge a cryostatic reactor with Methyl 4-cyano-2-nitrobenzoate and DMF. Cool the solution to 0°C under atmosphere.
- Addition: Add Benzyl mercaptan slowly, maintaining temperature < 5°C.
- Base Addition: Dropwise add the KOH solution over 60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent hydrolysis of the methyl ester.
- Reaction: Stir at 0°C for 2 hours, then warm to 20°C for 1 hour. Monitor by HPLC (Target: < 0.5% starting material).
- Workup: Pour the reaction mixture into ice water (5x volume). The product, Methyl 2-(benzylthio)-4-cyanobenzoate, precipitates as a yellow solid.[1]
- Purification: Filter, wash with water until neutral pH, and dry in a vacuum oven at 45°C.

Phase 2: Selective Reduction of the Nitrile

Objective: Convert the 4-cyano group to a 4-aminomethyl group without reducing the ester or cleaving the thioether.

- Reagents:
 - Substrate (From Phase 1)[2]

- Catalyst: Raney Nickel (20% w/w loading) or Pd/C (5%)
- Solvent: Methanol saturated with Ammonia (
)[1][2]
- Hydrogen (
) pressure: 3–5 bar

Protocol:

- Loading: In a high-pressure autoclave, dissolve the substrate in ammoniated methanol. Add the Raney Nickel catalyst (slurry in water/methanol).
- Hydrogenation: Pressurize with
to 3 bar. Maintain temperature at 25–30°C.
 - Note: Higher temperatures (>40°C) may cause dimerization of the amine or ester ammonolysis.
- Completion: Reaction typically completes in 4–6 hours.
- Workup: Filter off the catalyst (Caution: Pyrophoric). Concentrate the filtrate to obtain Methyl 2-(benzylthio)-4-(aminomethyl)benzoate. This intermediate is unstable and should be used immediately in Phase 3.

Phase 3: Formation of the 4-Sulfonamide Tail

Objective: Cap the primary amine with a methanesulfonyl group.

- Reagents:
 - Crude Amine (1.0 eq)
 - Methanesulfonyl chloride (MsCl) (1.1 eq)
 - Triethylamine (TEA) (1.2 eq)

- Solvent: Dichloromethane (DCM) or Toluene

Protocol:

- Setup: Dissolve crude amine and TEA in DCM. Cool to 0–5°C.
- Addition: Add MsCl dropwise. The reaction is rapid.
- Quench: After 1 hour, quench with water. Separate phases.
- Isolation: Wash organic phase with dilute HCl (to remove TEA) and brine. Evaporate solvent to yield Methyl 2-(benzylthio)-4-(methanesulfonamidomethyl)benzoate.

Phase 4: Oxidative Chlorination & Coupling

Objective: Convert the benzylthio ether directly to the sulfonyl chloride, then couple with the pyrimidine.

Protocol:

- Chlorination: Suspend the Phase 3 intermediate in Acetic Acid/Water (5:1). Cool to 0°C. Sparge with Chlorine gas () until the starting material is consumed. This cleaves the benzyl group and oxidizes the sulfur to -SO₂Cl.
- Amination (Optional Intermediate): The sulfonyl chloride can be reacted with ammonia to form the sulfonamide, or coupled directly via an isocyanate method.
- Coupling (Isocyanate Method):
 - React the sulfonyl chloride with ammonia to get the sulfonamide.
 - React the sulfonamide with 4,6-dimethoxy-2-pyrimidinyl carbamate (or isocyanate) in Acetonitrile with DBU (base).
 - Acidify to precipitate Mesosulfuron-methyl.

Process Data & Critical Quality Attributes (CQAs)

Key Process Parameters

Step	Parameter	Range	Criticality	Impact of Deviation
SnAr	Temperature	0–5°C	High	>10°C leads to ester hydrolysis (impurity formation).
SnAr	Base Stoichiometry	1.1–1.3 eq	Med	Excess base degrades the nitro-benzoate.
Reduction	H2 Pressure	3–5 bar	High	Low pressure leads to incomplete reduction; High pressure risks ring reduction.
Reduction	Solvent	MeOH/NH3	High	Absence of NH3 leads to secondary amine formation (dimerization).

Impurity Profile

- Des-methyl Impurity: Result of ester hydrolysis during Step 1.
- Dimer Impurity: Formed during hydrogenation if ammonia concentration is low.
- Over-chlorinated Impurity: Formed in Phase 4 if temperature exceeds 10°C during addition.

Troubleshooting & Optimization

Issue: Low Yield in Hydrogenation (Phase 2)

- Cause: Poisoning of Raney Nickel by residual sulfur species from Phase 1.
- Solution: Ensure rigorous washing of the Phase 1 product. Recrystallize the thioether intermediate from Methanol/Water before hydrogenation. Alternatively, increase catalyst loading to 30% w/w.

Issue: Gelation during Chlorination (Phase 4)

- Cause: Formation of sulfinic acid intermediates or poor solubility.
- Solution: Increase the Acetic Acid ratio. Ensure vigorous agitation. Maintain temperature strictly < 5°C to prevent runaway oxidation.

References

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